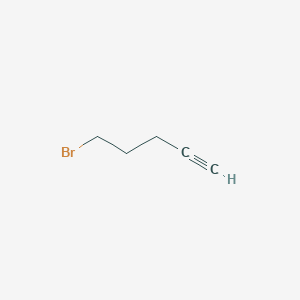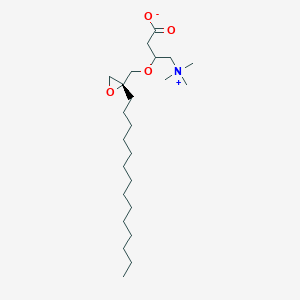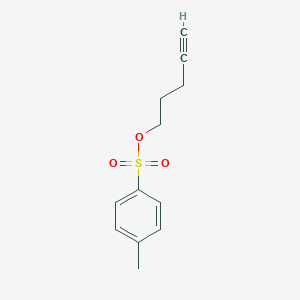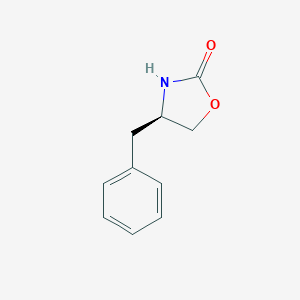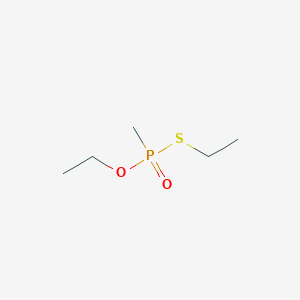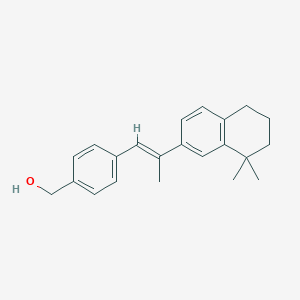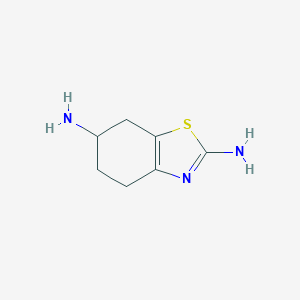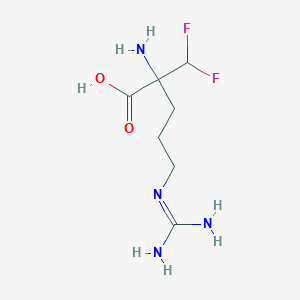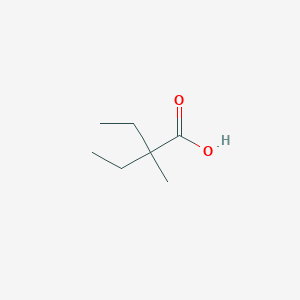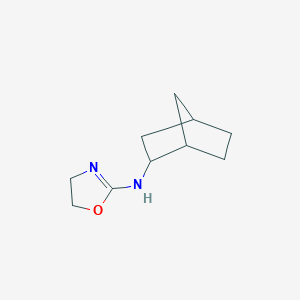
N-(2-Oxazolin-2-yl)-2-norbornanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Norbornanamine, N-(2-oxazolin-2-yl)- is a chemical compound with the molecular formula C10H16N2O. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an oxazoline ring, which is a five-membered heterocycle with one nitrogen and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanamine, N-(2-oxazolin-2-yl)- typically involves the reaction of norbornanamine with an oxazoline derivative. One common method is the reaction of norbornanamine with 2-chloro-2-oxazoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of 2-Norbornanamine, N-(2-oxazolin-2-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Norbornanamine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazoline derivatives.
Reduction: Reduction of the oxazoline ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazoline ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazoline derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxazoline rings.
Substitution: Compounds with new functional groups replacing the oxazoline ring.
Scientific Research Applications
2-Norbornanamine, N-(2-oxazolin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Norbornanamine, N-(2-oxazolin-2-yl)- involves its interaction with molecular targets through the oxazoline ring. The nitrogen and oxygen atoms in the oxazoline ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also undergo ring-opening reactions, which can further influence its activity and interactions .
Comparison with Similar Compounds
2-Norbornanamine, N-(2-oxazolin-2-yl)- can be compared with other similar compounds such as:
2-Norbornanamine, N-(2-imidazolin-2-yl)-: Contains an imidazoline ring instead of an oxazoline ring, leading to different chemical reactivity and biological activity.
2-Norbornanamine, N-(2-thiazolin-2-yl)-: Contains a thiazoline ring, which includes sulfur, resulting in distinct properties and applications.
2-Norbornanamine, N-(2-pyrrolidin-2-yl)-:
The uniqueness of 2-Norbornanamine, N-(2-oxazolin-2-yl)- lies in its oxazoline ring, which provides specific reactivity and interaction capabilities not found in its analogs .
Properties
CAS No. |
101832-33-1 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-2-8-5-7(1)6-9(8)12-10-11-3-4-13-10/h7-9H,1-6H2,(H,11,12) |
InChI Key |
UBJQGXKAUYCWBB-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC3=NCCO3 |
Canonical SMILES |
C1CC2CC1CC2NC3=NCCO3 |
Synonyms |
2-Oxazolamine,N-bicyclo[2.2.1]hept-2-yl-4,5-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




